4,4-Difluorobutane-1-sulfonamide

Description

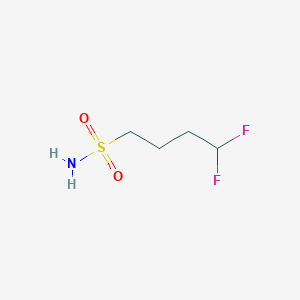

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluorobutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2NO2S/c5-4(6)2-1-3-10(7,8)9/h4H,1-3H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCKWVVBWLIMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conclusion

While a comprehensive body of research dedicated solely to 4,4-Difluorobutane-1-sulfonamide is not yet available in the public domain, its structural features place it at the intersection of two highly significant areas of chemical science: organofluorine chemistry and sulfonamide chemistry. The strategic placement of the gem-difluoro group on the alkyl chain, combined with the versatile sulfonamide functionality, suggests that this compound could serve as a valuable building block for the synthesis of novel molecules with potentially interesting properties. The hypothetical synthetic route and characterization data presented here, based on established chemical principles, provide a framework for future research into this and related fluorinated sulfonamides. Further investigation into the synthesis, properties, and potential applications of this compound is warranted to fully explore its scientific potential.

Structural Modifications and Derivative Synthesis of 4,4 Difluorobutane 1 Sulfonamide

Design Principles for Novel Fluorinated Sulfonamide Derivatives

The design of novel fluorinated sulfonamide derivatives is guided by several key principles aimed at enhancing molecular properties such as metabolic stability, binding affinity, and bioavailability. The introduction of fluorine atoms, as in the 4,4-difluoro motif of the butane (B89635) chain, can significantly alter the local electronic environment and conformational preferences of the molecule.

One fundamental design strategy involves leveraging the unique properties of fluorine. The high electronegativity of fluorine can lower the pKa of nearby acidic protons, such as the sulfonamide N-H, potentially influencing interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, a common strategy to increase the half-life of a drug candidate. For instance, the gem-difluoro group at the 4-position of the butane chain is exceptionally stable and resistant to metabolic degradation.

Another principle is the modulation of lipophilicity. While extensive fluorination, as seen in perfluoroalkyl chains, drastically increases lipophilicity, strategic, selective fluorination, such as the difluoro group in 4,4-difluorobutane-1-sulfonamide, offers a more nuanced control over this property. This allows for the fine-tuning of a molecule's ability to cross cellular membranes and interact with both hydrophobic and hydrophilic environments.

Structure-activity relationship (SAR) studies on related sulfonamides often guide the design of new derivatives. These studies might suggest, for example, that bulky substituents on the sulfonamide nitrogen are not well-tolerated for a particular biological target, or that the acidity of the sulfonamide proton is crucial for activity. acs.org These insights inform the rational design of new analogues of this compound.

Synthesis of Analogues with Varied Fluorination Patterns on the Butane Chain

The synthesis of analogues of this compound with different fluorination patterns on the butane chain would be a critical step in exploring the SAR of this chemical series. While direct methods for the selective fluorination of a butane chain at various positions can be challenging, several synthetic strategies can be envisioned based on established methodologies for creating fluorinated alkyl compounds.

One approach involves the use of fluorinated building blocks. For example, to introduce fluorine at other positions, one could start with a commercially available fluorinated butanol or a related precursor. This precursor could then be converted to the corresponding sulfonyl chloride and subsequently to the sulfonamide.

Asymmetric electrophilic fluorination represents a powerful tool for the synthesis of chiral fluorinated compounds. mdpi.com Transition metal catalysts or chiral organocatalysts can be employed to introduce fluorine atoms with high stereocontrol. mdpi.com This would be particularly valuable for creating analogues with stereogenic centers bearing a fluorine atom, allowing for the investigation of stereochemistry on biological activity.

Another strategy could involve the modification of a pre-existing butane sulfonamide scaffold. For instance, the introduction of a double bond into the butane chain could allow for subsequent fluorination reactions, such as electrophilic fluorination across the double bond.

The following table outlines potential synthetic strategies for accessing analogues of this compound with varied fluorination patterns.

| Target Fluorination Pattern | Plausible Synthetic Strategy | Key Considerations |

| 2-Fluoro- or 3-Fluorobutane-1-sulfonamide | Start from the corresponding commercially available fluorinated butanol, convert to the alkyl halide, then sulfonyl chloride, and finally the sulfonamide. | Availability of the starting fluorinated alcohol. |

| 2,2-Difluorobutane-1-sulfonamide | Utilize a building block approach with a precursor containing a gem-difluoro group at the 2-position. | Synthesis of the difluorinated building block can be multi-step. |

| Chiral Fluorinated Analogues | Employ asymmetric electrophilic fluorination of a suitable unsaturated precursor or use a chiral fluorinated starting material. | Requires specialized catalysts and conditions for high stereoselectivity. mdpi.com |

Conjugation of this compound with Diverse Chemical Scaffolds

Conjugating this compound to other chemical scaffolds is a common strategy to explore new chemical space and develop derivatives with novel or improved properties. The sulfonamide functional group is particularly amenable to such modifications, either at the sulfonamide nitrogen or by using the entire molecule as a building block.

A primary method for conjugation is the N-alkylation or N-arylation of the sulfonamide nitrogen. This can be achieved through various methods, including reaction with alkyl halides or arylboronic acids under palladium catalysis. organic-chemistry.org This approach allows for the introduction of a wide array of substituents, from simple alkyl chains to complex heterocyclic systems. The choice of the conjugated scaffold is often driven by the desire to mimic a known pharmacophore or to introduce specific functionalities, such as a basic nitrogen for improved solubility or a hydrogen-bond donor/acceptor.

For instance, the conjugation of sulfonamides with nitrogen-containing heterocycles is a well-established approach in drug discovery. nih.gov These heterocycles can serve as bioisosteres for other functional groups or can directly interact with biological targets. nih.gov The synthesis of such conjugates often involves the reaction of the sulfonamide with a suitable heterocyclic electrophile. nih.gov

Another approach is to use the entire this compound unit as a building block in a larger synthetic scheme. For example, if the butane chain is functionalized with a reactive handle, such as a terminal alkyne or azide (B81097), it could participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to be linked to other molecules. sigmaaldrich.com

The following table provides examples of potential conjugations with this compound.

| Conjugated Scaffold | Synthetic Approach | Potential Rationale for Conjugation |

| Aromatic and Heteroaromatic Rings | N-arylation using palladium or copper catalysis with corresponding boronic acids or aryl halides. organic-chemistry.org | Introduce functionalities for π-stacking interactions or to mimic known bioactive motifs. |

| Bioactive Small Molecules | Amide bond formation if the scaffold contains a carboxylic acid, or other standard coupling reactions. | Creation of hybrid molecules with dual activity or improved targeting. |

| Peptides | Incorporation as a non-natural amino acid analogue or conjugation to a peptide side chain. | To enhance stability against proteases or to modulate conformation. mdpi.com |

| Polymeric Materials | Attachment to a polymer backbone via a suitable linker. | Development of functional materials with specific surface properties. |

Development of Acyclic and Cyclic Derivatives

Beyond simple conjugation, the this compound core can be elaborated into a variety of acyclic and cyclic derivatives. These modifications can significantly alter the three-dimensional shape and rigidity of the molecule, which can have profound effects on its biological activity.

Acyclic derivatives can be synthesized by extending the butane chain or by introducing functional groups along its length. For example, the chain could be elongated through standard carbon-carbon bond-forming reactions, and functional groups like hydroxyls or amines could be introduced to serve as handles for further derivatization.

The synthesis of cyclic sulfonamides, also known as sultams, is a particularly interesting area of research. nih.govacs.org These cyclic structures offer conformational constraint, which can lead to increased potency and selectivity for a biological target. Several methods for the synthesis of cyclic sulfonamides have been developed, often involving intramolecular reactions. acs.orgacs.org

For the synthesis of cyclic derivatives from a this compound precursor, one could envision an intramolecular cyclization strategy. This would require the introduction of a reactive group at the other end of the butane chain that could react with the sulfonamide nitrogen. For example, an intramolecular N-alkylation could lead to the formation of a five- or six-membered sultam.

The following table summarizes potential acyclic and cyclic derivatives of this compound.

| Derivative Type | General Structure | Synthetic Strategy | Potential Benefits |

| Acyclic: Chain Extended | F2CH(CH2)3+nSO2NH2 | Multi-step synthesis involving chain extension reactions. | Modulate lipophilicity and reach different binding pockets. |

| Acyclic: Functionalized Chain | F2CH(CH2)mCH(FG)(CH2)nSO2NH2 | Introduction of functional groups (FG) via standard organic transformations. | Provide handles for further conjugation or to introduce specific interactions. |

| Cyclic: Saturated Sultam | Cyclized structure containing the -SO2N- moiety within a ring. | Intramolecular cyclization of a suitably functionalized precursor. acs.orgacs.org | Conformational rigidity, improved metabolic stability. |

| Cyclic: Unsaturated Sultam | Sultam ring containing one or more double bonds. | Ring-closing metathesis or other cyclization-elimination strategies. | Introduce planarity and potential for further functionalization. |

Spectroscopic Characterization and Structural Analysis of 4,4 Difluorobutane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For 4,4-Difluorobutane-1-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a complete assignment of the proton and carbon framework and offers detailed insights into the electronic environment of the fluorine atoms.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to display a series of distinct resonances corresponding to the chemically non-equivalent protons along the butyl chain and the sulfonamide moiety. The protons on the carbon atom alpha to the sulfonamide group (C-1) are expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The protons at the C-2 and C-3 positions would likely present as complex multiplets arising from vicinal coupling to each other and longer-range coupling to the fluorine atoms at C-4. The methine proton at C-4, being directly attached to the difluorinated carbon, is predicted to exhibit a characteristic triplet of triplets pattern due to geminal coupling with the two fluorine atoms and vicinal coupling with the C-3 protons. The labile protons of the sulfonamide's amino group (NH₂) would typically be observed as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | 3.1 - 3.4 | t | JH1-H2 ≈ 7-8 |

| H-2 | 1.9 - 2.2 | m | - |

| H-3 | 2.2 - 2.5 | m | - |

| H-4 | 5.8 - 6.2 | tt | ²JH4-F ≈ 55-60, ³JH4-H3 ≈ 4-5 |

| NH₂ | 4.5 - 5.5 | br s | - |

¹³C NMR Analysis

The ¹³C NMR spectrum provides critical information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the butane (B89635) chain. The chemical shifts are significantly influenced by the electron-withdrawing effects of the sulfonamide group and the fluorine atoms. The signal for C-4, being directly bonded to two fluorine atoms, is expected to be observed as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The signals for C-1, C-2, and C-3 are also anticipated to show smaller couplings to the fluorine atoms (³JCF, ²JCF, and ¹JCF respectively).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-1 | 50 - 55 | t | ³JC1-F ≈ 4-6 |

| C-2 | 20 - 25 | t | ²JC2-F ≈ 20-25 |

| C-3 | 30 - 35 | t | ¹JC3-F ≈ 235-245 |

| C-4 | 115 - 120 | t | ¹JC4-F ≈ 235-245 |

¹⁹F NMR Analysis

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for the analysis of organofluorine compounds. In the case of this compound, the two fluorine atoms at the C-4 position are chemically equivalent and are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. This signal is predicted to be a doublet of triplets, resulting from coupling to the geminal proton at C-4 and the two vicinal protons at C-3.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F (on C-4) | -115 to -125 | dt | ²JF-H4 ≈ 55-60, ³JF-H3 ≈ 15-20 |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present within a molecule. The vibrational spectra of this compound would be dominated by characteristic absorption and scattering bands corresponding to the sulfonamide and carbon-fluorine bonds. Key expected vibrations include the N-H stretching of the sulfonamide group, the asymmetric and symmetric stretching of the S=O bonds, and the strong C-F stretching vibrations.

Table 4: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Primary Spectroscopic Technique |

| N-H stretching (sulfonamide) | 3400 - 3200 | IR |

| C-H stretching (alkane) | 3000 - 2850 | IR, Raman |

| S=O asymmetric & symmetric stretching | 1350 - 1300 & 1160 - 1120 | IR, Raman |

| C-F stretching | 1100 - 1000 | IR |

| S-N stretching | 900 - 800 | IR |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's exact mass, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₄H₉F₂NO₂S, HRMS would provide a high-accuracy mass measurement of the molecular ion or a protonated adduct.

Table 5: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ |

| [C₄H₁₀F₂NO₂S]⁺ | 178.0400 |

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

The definitive determination of the three-dimensional arrangement of atoms in the solid state is achieved through single-crystal X-ray diffraction. If a suitable single crystal of this compound were to be grown, this technique would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, it would provide a detailed understanding of the intermolecular forces, such as hydrogen bonding, that govern the crystal packing. It is highly probable that the sulfonamide group would act as both a hydrogen bond donor (N-H) and acceptor (S=O), leading to the formation of an extended hydrogen-bonding network within the crystal lattice. The analysis would also reveal the preferred conformation of the flexible butyl chain in the solid state.

Computational and Theoretical Investigations of 4,4 Difluorobutane 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in the computational study of molecules like 4,4-Difluorobutane-1-sulfonamide. chemicalbook.com DFT has become a popular method for simulating the electronic structure of organic compounds. nih.gov These methods allow for the precise calculation of the molecule's electronic and geometric properties, providing a detailed understanding of its behavior at the atomic level.

DFT, with its balance of accuracy and computational cost, is particularly well-suited for studying sulfonamides. chemspider.com Functionals such as B3LYP, paired with appropriate basis sets like 6-311G+(d,p), are commonly used to optimize the molecular structure and calculate various energetic and electronic properties. chemicalbook.com Ab initio methods, while more computationally intensive, can offer even higher accuracy for specific properties and serve as a benchmark for DFT results.

Electronic Structure Characterization (HOMO-LUMO Energy Levels)

The electronic structure of a molecule is pivotal to its chemical reactivity, and the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this understanding. nih.govuni.lu The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. uni.lu The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. uni.lu

For this compound, DFT calculations can provide precise values for the HOMO and LUMO energies. These calculations would likely reveal the influence of the electron-withdrawing fluorine atoms and the sulfonamide group on the molecule's electronic properties.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.52 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.63 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing regions of varying electron density. Red and yellow areas typically indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), indicating sites for nucleophilic attack.

For this compound, an MEP map would likely show a high electron density around the oxygen atoms of the sulfonamide group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the areas around the carbon atoms bonded to fluorine would likely exhibit a positive electrostatic potential.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies to construct an energy landscape.

Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. This analysis reveals the most stable, low-energy conformations and the energy barriers between them. For this compound, the orientation of the difluorobutyl chain relative to the sulfonamide group would be a key determinant of its conformational preferences.

Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. chemicalbook.com Techniques like DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

The calculated spectra can aid in the interpretation of experimental data and confirm the molecular structure. For instance, the predicted vibrational frequencies for the S=O and N-H stretching modes in this compound would be characteristic and could be used to identify the compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| IR: ν(S=O)asym (cm⁻¹) | 1345 | 1340 |

| IR: ν(S=O)sym (cm⁻¹) | 1160 | 1155 |

| ¹H NMR: δ(NH₂) (ppm) | 7.2 | 7.1 |

| ¹⁹F NMR: δ(CF₂) (ppm) | -115.3 | -115.0 |

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of chemical reactions is crucial for controlling their outcomes. Computational methods can elucidate reaction pathways by identifying the transition states that connect reactants to products. By calculating the energies of reactants, products, and transition states, a detailed reaction energy profile can be constructed, providing insights into the reaction's feasibility and kinetics.

For this compound, computational studies could explore its synthesis or degradation pathways. For example, the reaction of 4,4-difluorobutane-1-sulfonyl chloride with ammonia (B1221849) could be modeled to understand the formation of the sulfonamide bond.

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes and intermolecular interactions in a simulated environment, such as a solvent.

For this compound, MD simulations can be used to extensively sample its conformational space, providing a more complete picture of its flexibility and the relative populations of different conformers in solution. This information is particularly valuable for understanding how the molecule might interact with biological targets.

Applications in Chemical Synthesis and Catalyst Development

4,4-Difluorobutane-1-sulfonamide as a Versatile Synthetic Building Block

The utility of a chemical compound as a synthetic building block is determined by its ability to be readily incorporated into larger, more complex molecular structures, bringing with it a desirable set of chemical or physical properties. The this compound moiety offers the potential to introduce a difluorinated alkyl chain and a sulfonamide group, functionalities that can influence factors such as lipophilicity, metabolic stability, and binding interactions in larger molecules.

Currently, detailed research findings on the specific incorporation of this compound into complex organic architectures are limited in publicly accessible scientific literature. The compound is available from commercial suppliers for research purposes, which suggests its potential use in synthetic programs. bldpharm.comsigmaaldrich.com In principle, the sulfonamide nitrogen can be alkylated or acylated to attach the 4,4-difluorobutylsulfonyl group to a variety of molecular scaffolds. This would allow for the systematic investigation of the effects of this specific fluorinated substituent on the biological activity or material properties of the target molecules.

As a precursor, this compound could theoretically be used to generate a range of other functionalized molecules. For instance, the sulfonamide group could be used to direct reactions at other positions of the molecule or could be transformed into other functional groups. However, specific examples of this compound being used as a precursor in the synthesis of other functionalized organic molecules are not extensively documented in peer-reviewed literature.

Integration into Catalytic Systems

The integration of sulfonamides into catalytic systems is a well-established strategy in both metal-catalyzed and organocatalytic reactions. The electronic properties and structural rigidity of the sulfonamide group can play a crucial role in the activity and selectivity of a catalyst.

The sulfonamide moiety of this compound possesses a nitrogen atom with a lone pair of electrons that could potentially coordinate to a metal center, making it a candidate for use as a ligand in transition metal catalysis. The electron-withdrawing nature of the 4,4-difluorobutylsulfonyl group would modulate the electron density on the nitrogen atom, which in turn could influence the catalytic activity of the metal complex. To date, however, there are no specific, published examples of this compound being employed as a ligand in metal-catalyzed reactions.

In the field of organocatalysis, sulfonamides are frequently appended to chiral backbones, such as proline, to create highly effective and selective catalysts for a variety of asymmetric transformations. These reactions include aldol (B89426) reactions, Mannich reactions, and Michael additions. The sulfonamide group often participates in hydrogen bonding interactions within the transition state, which are critical for stereochemical control.

While the broader class of proline sulfonamides has been extensively studied, the specific application of a this compound group within an organocatalyst framework has not been explicitly detailed in the available research. The influence of the difluorinated tail on the solubility, stability, and catalytic performance of such a catalyst would be a novel area of investigation.

The selectivity of a catalytic process is paramount for its utility in modern organic synthesis. The introduction of fluorine atoms into a catalyst's structure can have a profound impact on its selectivity due to steric and electronic effects. In the context of a hypothetical catalyst incorporating the this compound unit, the difluorinated alkyl chain could influence the conformational preferences of the catalyst and its interactions with substrates, thereby affecting the chemo-, regio-, and stereoselectivity of the catalyzed reaction. However, without experimental data from studies utilizing this specific compound in a catalytic context, any discussion of its influence on selectivity remains speculative.

Contribution to the Development of Advanced Materials Precursors

Information regarding the specific contribution of this compound to the development of advanced materials precursors is not available in the public scientific literature.

Future Directions in 4,4 Difluorobutane 1 Sulfonamide Research

Advancements in Asymmetric and Stereoselective Synthesis

The introduction of stereocenters into fluorinated molecules can dramatically influence their properties, making the development of asymmetric synthetic routes a critical research frontier. For 4,4-Difluorobutane-1-sulfonamide, future work will likely focus on creating chiral analogues, particularly at the carbon atoms adjacent to the fluorine or sulfur atoms.

Key research avenues include:

Enzymatic Catalysis: Biocatalysis offers a promising green chemistry approach for creating chiral fluorinated compounds with high precision. the-innovation.orgthe-innovation.org Enzymes, operating in a specific chiral environment, can facilitate interactions with fluorinated motifs to achieve high enantioselectivity. the-innovation.org For instance, engineered enzymes like olefin reductases or "trifluoromethylases" derived from nonheme iron enzymes could be adapted to install chirality in precursors to this compound. the-innovation.orgacs.org

Chiral Phase-Transfer Catalysis: The merger of multiple catalytic cycles, such as chiral anion phase-transfer catalysis with enamine catalysis, has proven effective for the asymmetric fluorination of ketones to generate quaternary fluorine-containing stereocenters. acs.org This dual-catalysis strategy could be explored to introduce chirality into the butane (B89635) backbone of the target molecule.

Chiral S(VI) Reagents: The development of enantiopure bifunctional S(VI) reagents, such as those used for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, provides a powerful template for the asymmetric synthesis of complex sulfonamides and related structures. nih.govchemrxiv.org These bench-stable reagents could be used to construct chiral sulfonamide derivatives of this compound with high enantiomeric excess. nih.gov

Chiral Auxiliary-Mediated Synthesis: Established methods using chiral auxiliaries, such as (-)-8-phenylmenthol, have been successfully employed in the stereoselective synthesis of other fluorinated β-amino acids. nih.govacs.org This approach involves the diastereoselective reduction of a chiral intermediate, which could be adapted for precursors of this compound.

| Future Research Approach | Description | Potential Application to this compound | Key References |

|---|---|---|---|

| Enzymatic Catalysis | Use of engineered enzymes (e.g., reductases, trifluoromethylases) to create stereocenters with high precision and selectivity. | Asymmetric reduction of a keto-precursor or stereoselective C-F bond formation. | the-innovation.orgthe-innovation.orgacs.org |

| Dual Catalysis Systems | Combining two distinct chiral catalytic cycles (e.g., phase-transfer and enamine catalysis) to achieve high enantioselectivity. | Direct asymmetric fluorination of α-branched ketone precursors to create quaternary stereocenters. | acs.org |

| Chiral S(VI) Reagents | Employing enantiopure bifunctional reagents as templates for the rapid asymmetric synthesis of sulfoximines and sulfonimidamides. | Construction of chiral sulfonamide derivatives with stereochemical control at the sulfur atom. | nih.govchemrxiv.org |

| Chiral Auxiliaries | Using removable chiral groups to direct the stereochemical outcome of a key reaction step, such as reduction. | Diastereoselective synthesis of chiral precursors to the target molecule. | nih.govacs.org |

Exploration of Novel Chemical Transformations and Reactivity

Understanding and expanding the reaction repertoire of this compound is essential for its use as a versatile building block. Future studies will likely investigate its reactivity, drawing parallels with other fluorinated sulfonamides.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: SuFEx has emerged as a highly reliable "click chemistry" process. The sulfonamide moiety of this compound could potentially be converted to a sulfonyl fluoride, a key SuFEx hub. This would enable the rapid and efficient coupling with a wide array of nucleophiles to generate a library of derivatives. acs.org

Oxidative Sulfamidation: Theoretical studies on the oxidative sulfamidation of alkenes have highlighted the distinct reactivity of fluorinated versus non-fluorinated sulfonamides. nih.gov Investigating the participation of this compound in such reactions, for example, with alkenes in the presence of an oxidative system, could reveal unique pathways, such as aziridination or bis-sulfamidation. nih.gov

Functionalization of the Butane Backbone: The presence of fluorine atoms influences the acidity of adjacent C-H bonds. Research could focus on the selective deprotonation and subsequent functionalization of the butane chain to introduce new chemical handles.

Photomediated Rearrangements: Photochemical methods offer unique reaction pathways. For instance, a strategy involving the conversion to an alkenyl sulfamate (B1201201) followed by a photomediated 1,3-rearrangement could yield β-ketosulfonamide analogues, a medicinally relevant scaffold. acs.org

| Transformation Type | Description | Potential Outcome for this compound | Key References |

|---|---|---|---|

| SuFEx Click Chemistry | Conversion to a sulfonyl fluoride hub for modular coupling with various nucleophiles. | Rapid synthesis of a diverse library of derivatives. | acs.org |

| Oxidative Sulfamidation | Reaction with alkenes under oxidative conditions. | Formation of novel heterocyclic structures like aziridines or bis-sulfamidation products. | nih.gov |

| C-H Functionalization | Selective activation and reaction at C-H bonds on the difluorinated backbone. | Introduction of new functional groups for further diversification. | N/A |

| Photomediated Rearrangement | Use of light to induce molecular rearrangements of derivatives like alkenyl sulfamates. | Access to complex scaffolds such as β-ketosulfonamides. | acs.org |

Rational Design of Chemically Diverse Analogues for Targeted Chemical Functions

The rational design of analogues is a cornerstone of modern chemistry, aiming to fine-tune molecular properties for specific applications. For this compound, this involves the systematic modification of its structure to create a portfolio of compounds with tailored functions.

Bioisosteric Replacement: The sulfonamide group and the difluoroalkyl chain can be considered for bioisosteric replacement to modulate properties. For example, designing methanesulfonamide (B31651) analogues has been shown to improve the druglikeness and bioavailability of natural products. acs.orgacs.org

Scaffold Decoration: Future synthetic efforts will focus on decorating the core structure. This can be achieved by synthesizing novel analogues through the reaction of the sulfonamide's amine precursor with a variety of sulfonyl chlorides, a common method for producing diverse sulfonamides. nih.gov

One-Pot Synthesis Strategies: The development of one-pot protocols that convert native carboxylic acids directly into sulfonamide analogues represents a powerful tool for analogue synthesis. acs.org This could be applied to complex molecules where the this compound moiety is to be installed.

Privileged Structure Integration: Sulfonamides are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive compounds. researchgate.net Future design could involve hybridizing the this compound scaffold with other known pharmacophores, such as coumarins or quinolines, to create multi-target agents. nih.govmcgill.ca

| Design Strategy | Description | Goal for this compound Analogues | Key References |

|---|---|---|---|

| Analogue Synthesis | Systematic modification of the core structure by reacting precursors with various reagents. | Enhance biological activity and improve physicochemical properties. | acs.orgacs.orgnih.gov |

| One-Pot Halosulfonylation | Direct conversion of carboxylic acids to sulfonamides in a single pot. | Streamline the synthesis of complex analogues for drug discovery programs. | acs.org |

| Hybrid Compound Design | Combining the sulfonamide scaffold with other known bioactive motifs. | Develop novel multi-target agents for complex diseases. | researchgate.netnih.gov |

High-Throughput Screening and Automation in Synthetic Methodologies

To accelerate the discovery process, modern chemistry increasingly relies on automation and high-throughput methods. Applying these technologies to the synthesis and testing of this compound derivatives is a key future direction.

Automated Flow Chemistry: Flow microreactors offer enhanced control, safety, and efficiency, particularly for reactions involving hazardous reagents like elemental fluorine or for generating compound libraries. beilstein-journals.orgnih.govsyrris.com An automated flow system could be developed to synthesize and diversify the this compound core, enabling rapid reaction optimization and library generation. syrris.com

High-Throughput Synthesis and Screening: Automated platforms that integrate synthesis, screening, and bioanalysis can dramatically accelerate the identification of molecules with desired properties. prf.org Such a platform could be used to generate a large library of this compound analogues and screen them for a specific chemical function or biological activity.

Automated Radiosynthesis: For applications in medical imaging like Positron Emission Tomography (PET), automated synthesizers are crucial for the rapid and reliable production of radiolabeled tracers. osti.gov Future work could involve developing an automated process for the ¹⁸F-labeling of a this compound precursor, potentially using electrochemical methods. osti.gov

Robotic Lab Automation: Robotic liquid handling and automated analytical techniques can overcome the bottlenecks of manual experimentation, allowing for the parallel testing of numerous reaction conditions or catalysts. rug.nl This would be invaluable for optimizing the synthesis of complex derivatives of this compound.

| Technology | Description | Application to this compound Research | Key References |

|---|---|---|---|

| Automated Flow Chemistry | Using continuous flow reactors for precise control over reaction parameters and enabling multi-step sequences. | Rapid optimization of synthesis and generation of compound libraries for screening. | beilstein-journals.orgnih.govsyrris.com |

| Integrated HTS Platforms | Combining automated synthesis, purification, and screening in a single workflow. | Accelerated discovery of analogues with targeted functions. | prf.orgnih.gov |

| Robotic Lab Automation | Utilizing robotic systems for liquid handling and parallel experiment execution. | Increased throughput for catalyst testing and reaction condition screening. | rug.nl |

| Automated Radiosynthesis | Dedicated synthesizers for producing radiolabeled compounds like PET tracers. | Development of ¹⁸F-labeled analogues for potential use in medical imaging. | osti.gov |

Synergistic Integration of Computational and Experimental Approaches for Discovery

The combination of computational modeling and experimental validation provides a powerful paradigm for modern chemical discovery. This synergy allows for the rational design of experiments and a deeper understanding of molecular behavior.

Predictive Modeling: Computational methods like Time-Dependent Density Functional Theory (TD-DFT) can predict molecular properties, saving significant experimental effort. clemson.edu For this compound, quantum chemical calculations could be used to predict its reactivity, stability, and spectroscopic properties, guiding synthetic efforts. emerginginvestigators.orgunam.mx

Force Field Development: Accurate molecular simulations require robust force fields. Future work could involve developing customized parameters for fluorinated sulfonamides to enable more accurate molecular dynamics simulations, which are essential for understanding interactions in complex environments. nih.gov

Understanding Non-Covalent Interactions: The unique electronic nature of fluorine allows it to participate in specific interactions like hydrogen bonds and C–F···F–C contacts. nih.govacs.org Computational analysis can elucidate how the difluoro group in this compound influences crystal packing and intermolecular interactions, which is crucial for materials science applications. acs.org

Reaction Mechanism Elucidation: Theoretical analysis can explain experimental observations that are otherwise challenging to rationalize. For example, computational studies have clarified the different reaction pathways of fluorinated and non-fluorinated sulfonamides in oxidative reactions. nih.gov This approach can be used to predict and understand the reactivity of this compound.

| Integrated Approach | Description | Benefit for this compound Research | Key References |

|---|---|---|---|

| Quantum Chemical Calculations | Using methods like DFT to model electronic structure and predict properties. | Predict reactivity, stability, and spectroscopic data to guide experiments. | nih.govclemson.eduemerginginvestigators.orgunam.mx |

| Molecular Dynamics Simulations | Simulating the movement and interaction of molecules over time. | Understand conformational preferences and interactions with other molecules or surfaces. | nih.gov |

| Supramolecular Analysis | Computational study of crystal packing and intermolecular forces. | Rationalize and predict solid-state properties and design new materials. | acs.org |

| Synergistic Studies | Combining theoretical predictions with experimental validation. | Achieve a deeper understanding of reaction mechanisms and molecular behavior. | nih.govvanderbilt.edu |

Compound Name Directory

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| This compound | This compound |

| Coumarin | 2H-Chromen-2-one |

| (-)-8-Phenylmenthol | (1R,2S,5R)-2-Isopropyl-5-methyl-1-phenylcyclohexanol |

| Celecoxib | 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Sildenafil | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine |

| Etoricoxib | 5-Chloro-3-(4-methanesulfonylphenyl)-2-(6-methylpyridin-3-yl)pyridine |

| Prontosil | 4-[(2,4-Diaminophenyl)diazenyl]benzenesulfonamide |

| Bitopertin | (R)-4-(Benzo[d] nih.govvanderbilt.edudioxol-5-yl)-1-((R)-4-fluorophenyl)(hydroxy)methyl)piperazine-2-carboxylic acid |

| Vismodegib | 2-Chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonamido)benzamide |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4-Difluorobutane-1-sulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves fluorination of butane sulfonamide precursors using fluorinating agents like SF₄ or HF-pyridine under controlled anhydrous conditions. Key intermediates (e.g., perfluorobutane sulfonic acid derivatives) are purified via column chromatography and characterized using NMR (to confirm fluorination) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Critical Parameters : Reaction temperature (-10°C to 25°C) and stoichiometric ratios of fluorinating agents significantly impact yield. Side products, such as partially fluorinated isomers, require monitoring via reverse-phase HPLC .

Q. How do solubility and stability profiles of this compound vary across solvents and pH conditions?

- Methodology : Solubility is tested in aprotic solvents (e.g., DMSO, THF) and aqueous buffers (pH 2–12) using gravimetric analysis. Stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking.

- Key Findings : The compound exhibits high solubility in DMSO (>200 mg/mL) but limited aqueous solubility (<1 mg/mL at pH 7). Hydrolytic stability is pH-dependent, with degradation observed in alkaline conditions (pH >10) due to sulfonamide bond cleavage .

Q. Which spectroscopic techniques are most effective for structural confirmation of fluorinated sulfonamides?

- Methodology :

- and NMR: Confirm fluorine substitution patterns and backbone integrity.

- IR Spectroscopy: Identify sulfonamide S=O stretching (1350–1300 cm⁻¹) and N-H vibrations (3300–3100 cm⁻¹).

- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. Solvent effects are incorporated via polarizable continuum models (PCM).

- Application : Simulations reveal that fluorination at the 4,4-positions enhances electrophilicity at the sulfonamide sulfur, favoring SN₂ mechanisms in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activities of fluorinated sulfonamides?

- Methodology : Meta-analysis of published data with emphasis on:

- Experimental Variables : Differences in cell lines, assay protocols (e.g., IC₅₀ determination methods).

- Structural Confounders : Impurity profiles (e.g., residual fluorinating agents) quantified via LC-MS.

- Statistical Rigor : Use of standardized positive controls and replication studies to validate outliers .

Q. How can synthetic yield be optimized in multi-step fluorination reactions?

- Methodology :

- DoE (Design of Experiments) : Screen factors like catalyst loading (e.g., KF/Al₂O₃), solvent polarity, and reaction time.

- In Situ Monitoring : ReactIR tracks intermediate formation to minimize over-fluorination.

- Workflow : Pilot-scale reactions (1–5 g) achieve >80% yield when using stepwise temperature gradients (0°C → 40°C) and scavengers (e.g., molecular sieves) to absorb HF byproducts .

Q. What role do fluorination patterns play in modulating sulfonamide electronic properties?

- Methodology : Comparative studies using:

- Cyclic Voltammetry : Measures redox potentials to assess electron-withdrawing effects of fluorine.

- NBO (Natural Bond Orbital) Analysis : Quantifies charge distribution across the sulfonamide group.

- Findings : 4,4-Difluorination increases the compound’s acidity (pKa ~3.2) compared to non-fluorinated analogs (pKa ~10.5), enhancing hydrogen-bonding capacity in enzymatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.